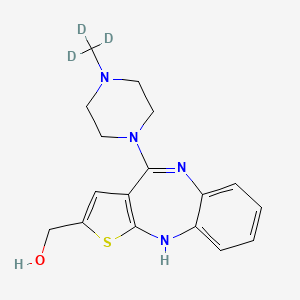
Tpnqrqnvc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Tpnqrqnvc involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using a coupling reagent, and the protecting groups are removed after each coupling step. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Tpnqrqnvc primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves the formation of peptide bonds between amino acids, while the cleavage from the resin involves breaking these bonds. Additionally, the peptide can undergo oxidation and reduction reactions, particularly involving the cysteine residue, which can form disulfide bonds .
Aplicaciones Científicas De Investigación
Tpnqrqnvc has significant applications in immunology and cancer research. It is used to study the immune response, particularly the activation of CD8+ T cells. This peptide is also employed in the development of cancer immunotherapies, as it can induce a cytotoxic T lymphocyte response against cancer cells expressing the human leukocyte antigen B0702 .
Mecanismo De Acción
Tpnqrqnvc exerts its effects by binding to the human leukocyte antigen B0702 on the surface of antigen-presenting cells. This complex is recognized by CD8+ T cells, leading to their activation and proliferation. The activated T cells then target and destroy cells expressing the human leukocyte antigen B0702, including cancer cells .
Comparación Con Compuestos Similares
Tpnqrqnvc is unique in its ability to induce a specific immune response against cells expressing the human leukocyte antigen B0702. Similar compounds include other peptides that are epitopes of different human leukocyte antigens, such as the human leukocyte antigen A0201 epitope peptide and the human leukocyte antigen C0401 epitope peptide. These peptides also induce immune responses but target different human leukocyte antigens .
Propiedades
Fórmula molecular |
C41H70N16O15S |
|---|---|
Peso molecular |
1059.2 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C41H70N16O15S/c1-17(2)31(38(69)55-24(16-73)40(71)72)56-36(67)23(15-29(45)62)53-34(65)21(9-11-27(43)60)51-32(63)19(6-4-12-49-41(47)48)50-33(64)20(8-10-26(42)59)52-35(66)22(14-28(44)61)54-37(68)25-7-5-13-57(25)39(70)30(46)18(3)58/h17-25,30-31,58,73H,4-16,46H2,1-3H3,(H2,42,59)(H2,43,60)(H2,44,61)(H2,45,62)(H,50,64)(H,51,63)(H,52,66)(H,53,65)(H,54,68)(H,55,69)(H,56,67)(H,71,72)(H4,47,48,49)/t18-,19+,20+,21+,22+,23+,24+,25+,30+,31+/m1/s1 |
Clave InChI |
GKCMDYVFPJYWJF-OSDSGSITSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


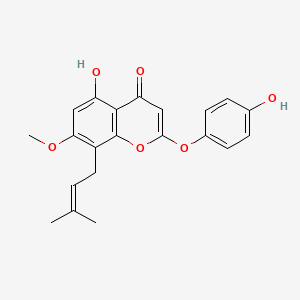


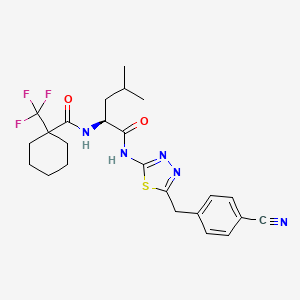


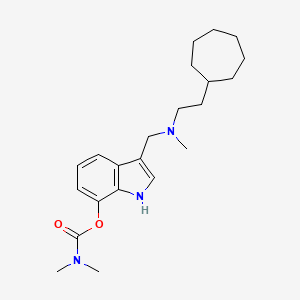

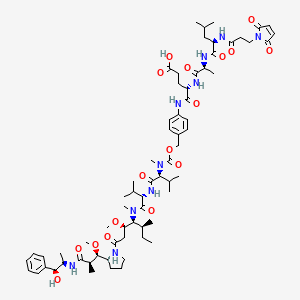


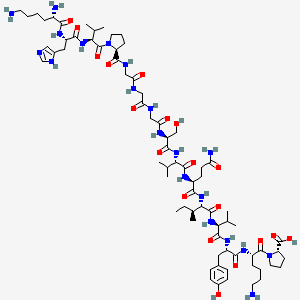
![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)
